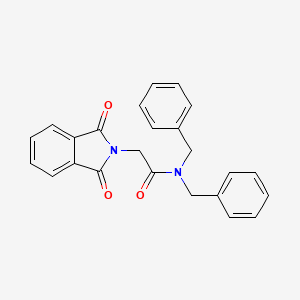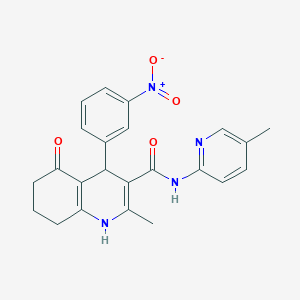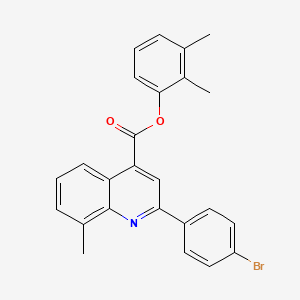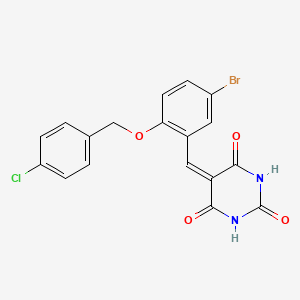![molecular formula C22H16ClF3N4O4S B11644088 (6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644088.png)
(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiadiazolo-pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazolo-Pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate thiourea and dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Chlorophenoxyethoxy and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using corresponding halides and phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学研究应用
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in functional groups and substitution patterns.
Heparinoids: Structurally similar in terms of complex ring systems but differ significantly in their biological activity and applications.
Uniqueness
This compound is unique due to its combination of a thiadiazolo-pyrimidinone core with trifluoromethyl, chlorophenoxyethoxy, and methoxyphenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
属性
分子式 |
C22H16ClF3N4O4S |
|---|---|
分子量 |
524.9 g/mol |
IUPAC 名称 |
(6Z)-6-[[4-[2-(2-chlorophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H16ClF3N4O4S/c1-32-17-11-12(6-7-16(17)34-9-8-33-15-5-3-2-4-14(15)23)10-13-18(27)30-21(28-19(13)31)35-20(29-30)22(24,25)26/h2-7,10-11,27H,8-9H2,1H3/b13-10-,27-18? |
InChI 键 |
NRHYJHQXUZLHSD-RTBQDRGYSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC=C4Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-fluorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11644024.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11644027.png)
![ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B11644028.png)


![2-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644037.png)

![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
![ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11644057.png)

![2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644068.png)
![(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[4-(dimethylamino)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11644076.png)
![10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644079.png)
